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Core Science & Biosynthesis

Foundational

chemical properties and molecular weight of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL

An In-depth Technical Guide to the Chemical Properties and Applications of Fluorinated Phenylpropanolamines: A Case Study on 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol Introduction To address the topic of 1-Amino-1...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Fluorinated Phenylpropanolamines: A Case Study on 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol

Introduction

To address the topic of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol, a comprehensive search of the scientific literature and chemical databases was conducted. This search revealed a significant data gap, as this specific compound is not well-characterized in publicly available resources. For researchers and drug development professionals, navigating such data-scarce environments is a common challenge.

In lieu of a direct analysis, this guide will focus on a closely related and structurally significant analogue: 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol (CAS 1491000-84-0). This compound serves as an excellent case study for understanding the chemical properties and potential applications of fluorinated phenylpropanolamines, a class of molecules with considerable interest in medicinal chemistry.

The strategic decision to use the trifluoromethyl (-CF3) analogue as a proxy for the trifluoromethoxy (-OCF3) compound is rooted in the principle of bioisosterism. In drug design, the -CF3 group is frequently employed as a bioisostere for the -OCF3 group, as they share key physicochemical properties such as high electronegativity, metabolic stability, and the ability to modulate lipophilicity.[1][2][3][4] An understanding of the synthesis, characterization, and potential applications of the more well-documented -CF3 analogue can therefore provide valuable insights for researchers working with related fluorinated molecules.

This guide, written from the perspective of a Senior Application Scientist, will provide an in-depth exploration of 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol, covering its chemical properties, a plausible synthetic route, detailed spectroscopic characterization, and its potential role in drug discovery.

The fundamental physicochemical properties of a compound are critical for its handling, formulation, and biological activity. For 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol, the key properties are summarized in Table 1.

PropertyValueSource
CAS Number 1491000-84-0[5]
Molecular Formula C₁₀H₁₂F₃NO[5]
Molecular Weight 219.20 g/mol [5]
Purity ≥98%[5]
Physical Form SolidChemScene
Storage Conditions Sealed in dry, 2-8°C[5]
Topological Polar Surface Area (TPSA) 46.25 Ų[5]
LogP 1.8716[5]
Hydrogen Bond Acceptors 2[5]
Hydrogen Bond Donors 2[5]
Rotatable Bonds 2[5]

These properties suggest a molecule with moderate lipophilicity and the potential for good oral bioavailability, making it an attractive scaffold for drug development.

start 1-(4-(trifluoromethyl)phenyl)ethan-1-one step1 α-Bromination (Br2, DCM) start->step1 intermediate1 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one step1->intermediate1 step2 Grignard Reaction (CH3MgBr, Et2O) intermediate1->step2 intermediate2 1-(4-(trifluoromethyl)phenyl)propan-2-one step2->intermediate2 step3 Reductive Amination (NH4OAc, NaBH3CN) intermediate2->step3 product 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol step3->product M [M]+• m/z = 219 F1 [M - CH3]+• m/z = 204 M->F1 - •CH3 F2 [M - H2O]+• m/z = 201 M->F2 - H2O F3 [C8H7F3]+• m/z = 159 M->F3 - C2H5NO F4 [C7H4F3]+ m/z = 145 F3->F4 - CH3 cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Serotonin Vesicle SERT SERT Transporter Serotonin_synapse SERT->Serotonin_synapse Reuptake Receptor 5-HT Receptor Compound CF3-Phenylpropanolamine (Potential Modulator) Compound->SERT Inhibition Serotonin_synapse->Receptor Binding

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Exploratory

An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity Profile of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol

A Note on Methodology: A Read-Across Approach Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) and a complete toxicity profile for the specific compound 1-Amino-1-[2-(trifluoromethoxy)phe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Methodology: A Read-Across Approach

Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) and a complete toxicity profile for the specific compound 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol, this guide has been constructed using a read-across toxicological assessment approach . This scientifically recognized methodology involves the use of data from structurally similar compounds (analogs) to predict the physicochemical and toxicological properties of a substance for which such data is not available.[1][2][3][4][5] The fundamental principle is that substances with similar chemical structures are likely to exhibit similar biological activities.[1]

This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive, albeit predictive, overview of the potential hazards and safe handling practices for 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol. The information presented herein is a synthesis of data from analogous aminopropanol derivatives and compounds containing the trifluoromethoxy-phenyl moiety. All data derived from this approach should be considered provisional until confirmed by direct experimental testing.

The Imperative of a Comprehensive Safety Profile in Research and Development

In the fast-paced environment of drug discovery and chemical synthesis, a thorough understanding of the safety profile of novel chemical entities is paramount. The Safety Data Sheet (SDS) serves as the cornerstone of chemical safety, providing a standardized, 16-section format for communicating the potential hazards of a substance.[6][7][8][9] For researchers and drug development professionals, the SDS is not merely a regulatory document but a critical tool for risk assessment, enabling the implementation of appropriate safety protocols and emergency procedures.

This guide will deconstruct the probable safety and toxicity profile of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol, offering a detailed, section-by-section analysis based on the read-across from its structural analogs.

Predicted Safety Data Sheet (SDS) for 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol

This SDS is a predictive document based on a read-across from structurally similar compounds.

SECTION 1: Identification

  • Product Identifier: 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol

  • Other Means of Identification: Not available

  • Recommended Use: For research and development purposes in pharmaceutical and chemical synthesis.

  • Restrictions on Use: Not for human or veterinary use.

  • Supplier's Details:

    • [Example Supplier Name]

    • [Example Address]

    • [Example Phone Number]

  • Emergency Phone Number: [Example Emergency Contact]

SECTION 2: Hazard(s) Identification

  • Classification of the Substance or Mixture:

    • Based on aminopropanol analogs: Acute Toxicity, Oral (Category 4), Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1).[10][11][12][13]

    • Based on trifluoromethoxy-phenyl analogs: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[14]

  • GHS Label Elements, Including Precautionary Statements:

    • Pictogram(s):

      • Corrosion

      • Exclamation Mark

      • Health Hazard

    • Signal Word: Danger

    • Hazard Statement(s):

      • H302: Harmful if swallowed.[10]

      • H314: Causes severe skin burns and eye damage.[10][11]

      • H335: May cause respiratory irritation.

    • Precautionary Statement(s):

      • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

      • P264: Wash skin thoroughly after handling.

      • P270: Do not eat, drink or smoke when using this product.

      • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

      • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

      • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

      • P310: Immediately call a POISON CENTER or doctor/physician.

  • Hazards Not Otherwise Classified (HNOC): None known.

SECTION 3: Composition/Information on Ingredients

  • Substance/Mixture: Substance

  • Chemical Name: 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol

  • CAS Number: Not available

  • Molecular Formula: C10H12F3NO2

  • Molecular Weight: 249.20 g/mol

SECTION 4: First-Aid Measures

  • Description of First-Aid Measures:

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a poison center or doctor.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

  • Most Important Symptoms and Effects, Both Acute and Delayed: Causes severe skin burns and eye damage. Harmful if swallowed. May cause respiratory irritation.

  • Indication of Any Immediate Medical Attention and Special Treatment Needed: Treat symptomatically.

SECTION 5: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][11]

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

  • Special Protective Equipment and Precautions for Fire-Fighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

SECTION 6: Accidental Release Measures

  • Personal Precautions, Protective Equipment, and Emergency Procedures: Wear appropriate personal protective equipment (PPE) as specified in Section 8. Evacuate personnel to a safe area. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods and Materials for Containment and Cleaning Up: Absorb with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Collect in a suitable, closed container for disposal.

SECTION 7: Handling and Storage

  • Precautions for Safe Handling: Handle in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors or mist. Avoid contact with skin and eyes.

  • Conditions for Safe Storage, Including any Incompatibilities: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and strong acids.

SECTION 8: Exposure Controls/Personal Protection

  • Control Parameters:

    • Occupational Exposure Limits: No specific occupational exposure limits have been established.

  • Appropriate Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation location.

  • Individual Protection Measures, Such as Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

SECTION 9: Physical and Chemical Properties

  • Appearance: Predicted to be a solid or liquid.

  • Odor: Predicted to have an amine-like odor.[15]

  • Odor Threshold: Not available.

  • pH: Not available.

  • Melting Point/Freezing Point: Not available.

  • Initial Boiling Point and Boiling Range: Not available.

  • Flash Point: Not available.

  • Evaporation Rate: Not available.

  • Flammability (solid, gas): Not available.

  • Upper/Lower Flammability or Explosive Limits: Not available.

  • Vapor Pressure: Not available.

  • Vapor Density: Not available.

  • Relative Density: Not available.

  • Solubility(ies): Predicted to be soluble in water and organic solvents.[15][16]

  • Partition Coefficient: n-octanol/water (Log Kow): The trifluoromethoxy group is known to increase lipophilicity.[17][18] The Log Kow is predicted to be higher than that of non-fluorinated analogs.

  • Auto-ignition Temperature: Not available.

  • Decomposition Temperature: Not available.

  • Viscosity: Not available.

SECTION 10: Stability and Reactivity

  • Reactivity: No specific reactivity data available. Amines are basic and can react exothermically with acids.[15]

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No hazardous reactions are expected under normal conditions of use.

  • Conditions to Avoid: Incompatible materials, heat, and moisture.

  • Incompatible Materials: Strong oxidizing agents, strong acids.

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride.

SECTION 11: Toxicological Information

  • Information on Toxicological Effects:

    • Acute Toxicity:

      • Oral: Harmful if swallowed. The predicted LD50 (rat) is in the range of 300-2000 mg/kg, based on aminopropanol analogs.[10][19]

      • Dermal: May be harmful in contact with skin. The predicted LD50 (rabbit) is in the range of 1000-2000 mg/kg, based on aminopropanol analogs.[19]

      • Inhalation: May cause respiratory tract irritation.

    • Skin Corrosion/Irritation: Causes severe skin burns. Based on data from aminopropanol analogs.[10][11][12]

    • Serious Eye Damage/Irritation: Causes serious eye damage. Based on data from aminopropanol analogs.[10][11]

    • Respiratory or Skin Sensitization: No data available.

    • Germ Cell Mutagenicity: No data available.

    • Carcinogenicity: No data available.

    • Reproductive Toxicity: No data available.

    • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[14]

    • Specific Target Organ Toxicity - Repeated Exposure: No data available.

    • Aspiration Hazard: No data available.

SECTION 12: Ecological Information (Non-mandatory)

  • Ecotoxicity: No data available.

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: The trifluoromethoxy group may increase the potential for bioaccumulation.[17]

  • Mobility in Soil: No data available.

  • Other Adverse Effects: No data available.

SECTION 13: Disposal Considerations (Non-mandatory)

  • Waste Treatment Methods: Dispose of in accordance with local, state, and federal regulations.

SECTION 14: Transport Information (Non-mandatory)

  • UN Number: Not regulated.

  • UN Proper Shipping Name: Not regulated.

  • Transport Hazard Class(es): Not regulated.

  • Packing Group: Not regulated.

  • Environmental Hazards: Not regulated.

  • Special Precautions for User: Not regulated.

SECTION 15: Regulatory Information (Non-mandatory)

  • Safety, Health and Environmental Regulations/Legislation Specific for the Substance or Mixture: Consult local, state, and federal regulations.

SECTION 16: Other Information

  • Date of Preparation or Last Revision: March 24, 2026

  • Disclaimer: The information provided in this Safety Data Sheet is correct to the best of our knowledge, information, and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification.

In-Depth Toxicity Profile

The following toxicity profile is a predictive assessment based on the structural components of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol.

Predicted Physicochemical Properties and Their Toxicological Relevance
PropertyPredicted Value/CharacteristicToxicological Significance
Molecular Weight 249.20 g/mol Moderate molecular weight suggests potential for absorption through various routes.
Solubility Likely soluble in water and organic solventsWater solubility can influence its distribution in the body and the environment.
Lipophilicity (Log Kow) Elevated due to the -OCF3 groupIncreased lipophilicity can enhance absorption through the skin and cell membranes, potentially leading to greater systemic exposure and bioaccumulation.[17][18]
Predicted Toxicological Endpoints
  • Acute Toxicity: The aminopropanol moiety suggests a moderate order of acute toxicity if ingested or absorbed through the skin.[10][19] Symptoms of acute exposure may include irritation of the gastrointestinal tract, skin, and eyes.

  • Skin and Eye Irritation/Corrosion: Aminopropanol derivatives are known to be corrosive to the skin and eyes, causing severe burns.[10][11][12] It is highly probable that 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol will exhibit similar properties.

  • Respiratory Irritation: The trifluoromethoxy-phenyl group, in other molecular contexts, has been associated with respiratory irritation.[14] Therefore, inhalation of aerosols or dusts of this compound may lead to irritation of the respiratory tract.

  • Metabolism: The molecule is likely to undergo metabolic transformations in the liver. Potential metabolic pathways could involve N-dealkylation, O-dealkylation (if metabolically feasible with the trifluoromethoxy group), and conjugation reactions (e.g., glucuronidation or sulfation) of the hydroxyl group. The presence of the trifluoromethoxy group may influence the rate and pathways of metabolism, potentially leading to the formation of unique metabolites.[17]

  • Chronic Toxicity and Carcinogenicity: There is no available data to predict the chronic toxicity or carcinogenic potential of this compound. Long-term studies would be necessary to assess these endpoints.

Recommended Experimental Protocols for a Definitive Toxicity Profile

To move beyond a predictive assessment and establish a definitive toxicity profile for 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol, a series of standardized in vitro and in vivo studies, following international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), would be required.[6][7][8]

In Vitro Assays
  • Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471: This assay is a widely used method to assess the mutagenic potential of a chemical.

  • In Vitro Mammalian Cell Gene Mutation Test - OECD Test Guideline 476: This test evaluates the potential of a chemical to induce gene mutations in mammalian cells.

  • In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method - OECD Test Guideline 431: This assay can confirm the corrosive potential of the substance on the skin.

  • In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method - OECD Test Guideline 492: This test can determine the eye irritation potential.

In Vivo Assays
  • Acute Oral Toxicity - Acute Toxic Class Method - OECD Test Guideline 423: This study would determine the acute oral LD50 value and observe signs of toxicity.

  • Acute Dermal Toxicity - OECD Test Guideline 402: This study would determine the acute dermal LD50 value.

  • Repeated Dose 28-day Oral Toxicity Study in Rodents - OECD Test Guideline 407: This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively limited period of time.

Visualizing Key Concepts

Chemical Structure

Caption: Chemical structure of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol.

Proposed Metabolic Pathway

Parent 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol PhaseI Phase I Metabolism (Oxidation, Hydrolysis) Parent->PhaseI PhaseII Phase II Metabolism (Conjugation) Parent->PhaseII Metabolite1 Oxidized Metabolites PhaseI->Metabolite1 Metabolite2 Glucuronide or Sulfate Conjugates PhaseII->Metabolite2 Metabolite1->PhaseII Excretion Excretion Metabolite2->Excretion cluster_0 Hazard Identification cluster_1 Dose-Response Assessment cluster_2 Exposure Assessment cluster_3 Risk Characterization a Literature Search d In Vitro Assays a->d b Read-Across from Analogs b->d c In Silico Prediction c->d e In Vivo Studies d->e h Integrate Hazard and Exposure Data e->h f Identify Routes of Exposure g Quantify Exposure Levels f->g g->h i Determine Safe Handling Procedures h->i

Caption: A generalized workflow for toxicological risk assessment.

Conclusion: A Call for Empirical Data

This in-depth technical guide provides a predictive safety and toxicity profile for 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol based on the established principles of read-across toxicology. The information presented herein should serve as a valuable resource for researchers and drug development professionals in the initial stages of handling and assessing this novel compound. However, it is crucial to emphasize that this predictive assessment is not a substitute for empirical data. The generation of a definitive Safety Data Sheet and a comprehensive toxicity profile through standardized experimental testing is strongly recommended to ensure the highest level of safety in the laboratory and to support any future regulatory submissions.

References

  • Guidelines for the Testing of Chemicals - OECD. (n.d.). Retrieved March 24, 2026, from [Link]

  • Testing of chemicals - OECD. (n.d.). Retrieved March 24, 2026, from [Link]

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (2023, October 27). Retrieved March 24, 2026, from [Link]

  • Read-Across: A Practical New Approach Methodology for Food Safety Assessments. (2025, July 23). Retrieved March 24, 2026, from [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1 - Northeastern University. (n.d.). Retrieved March 24, 2026, from [Link]

  • Guidance on the use of read‐across for chemical safety assessment in food and feed - PMC. (2025, July 28). Retrieved March 24, 2026, from [Link]

  • Use of analogues and read-across in risk assessment - Canada.ca. (2025, February 25). Retrieved March 24, 2026, from [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4. (n.d.). Retrieved March 24, 2026, from [Link]

  • Introduction to Read-across: Principles, Techniques and Frameworks - Risk Assessment. (2022, July 29). Retrieved March 24, 2026, from [Link]

  • What Is the “Read-Across” Approach and How Is It Used in Assessing Mixture Toxicity? - Pollution → Sustainability Directory. (2025, December 16). Retrieved March 24, 2026, from [Link]

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021, April 1). Retrieved March 24, 2026, from [Link]

  • Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone-induced toxicities in rats: comparative study with other mitochondrial uncouplers (2,4-dinitrophenol, OPC-163493 and tolcapone) - PMC. (n.d.). Retrieved March 24, 2026, from [Link]

  • 2-Propanol, 1-amino-: Human health tier II assessment. (2013, September 12). Retrieved March 24, 2026, from [Link]

  • 3-(Trifluoromethoxy)phenol | C7H5F3O2 | CID 2733261 - PubChem. (n.d.). Retrieved March 24, 2026, from [Link]

  • 1-(4-(Trifluoromethyl)phenyl)ethan-1-one - Executive Summary - EPA. (2025, October 15). Retrieved March 24, 2026, from [Link]

  • 2-Aminopropanol. (n.d.). Retrieved March 24, 2026, from [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (2008, April 29). Retrieved March 24, 2026, from [Link]

  • Understanding the Phenyl Trifluoromethyl Ketone: Properties of Trifluoroacetophenone. (n.d.). Retrieved March 24, 2026, from [Link]

  • Cas 78-96-6,Amino-2-propanol - LookChem. (n.d.). Retrieved March 24, 2026, from [Link]

  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods - ResearchGate. (2024, April 16). Retrieved March 24, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Divergent Functionalization of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL in Small Molecule Drug Discovery

Executive Summary The functionalization of privileged scaffolds is a cornerstone of modern medicinal chemistry. 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL is a highly versatile building block that combines two cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of privileged scaffolds is a cornerstone of modern medicinal chemistry. 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL is a highly versatile building block that combines two critical pharmacophoric elements: a β -amino alcohol motif and a 2-(trifluoromethoxy)phenyl ring.

This application note provides drug development professionals with field-proven, self-validating protocols for the divergent functionalization of this scaffold. By selectively targeting the primary amine and the secondary hydroxyl group, researchers can synthesize conformationally rigid oxazolidinones or flexible N -alkylated derivatives, enabling rapid structure-activity relationship (SAR) exploration.

Mechanistic & Physicochemical Rationale

To effectively utilize this scaffold, one must understand the causality behind its physicochemical behavior and reactivity [1].

The Trifluoromethoxy (-OCF 3​ ) Effect

The -OCF 3​ group is frequently deployed as a "super-halogen" or bioisostere for methoxy and chloro groups. It imparts unique properties to the scaffold [2]:

  • Lipophilicity: With a Hansch π value of +1.04, the -OCF 3​ group significantly enhances membrane permeability compared to its non-fluorinated analogs.

  • Conformational Vectoring: Unlike the methoxy group, which tends to be coplanar with the aromatic ring, the -OCF 3​ group strongly prefers an orthogonal conformation to minimize steric and stereoelectronic repulsion. This projects the fluorine atoms into a unique 3D vector space, often unlocking novel binding pocket interactions.

  • pKa Modulation: The strong electron-withdrawing nature of the -OCF 3​ group via the inductive effect lowers the pKa of the adjacent benzylic amine, making it slightly less basic than a standard aliphatic amine. This is highly advantageous for improving oral bioavailability and reducing phospholipidosis risks.

β -Amino Alcohol Reactivity

The scaffold contains both a primary amine and a secondary alcohol. The primary amine is significantly more nucleophilic than the secondary alcohol. This differential nucleophilicity allows for highly regioselective reactions without the need for complex protecting group strategies, provided the reaction conditions are carefully controlled.

G OCF3 2-Trifluoromethoxy Group Lipophilicity Increased Lipophilicity (Hansch π = +1.04) OCF3->Lipophilicity Metabolism Metabolic Stability (Blocks CYP450 Oxidation) OCF3->Metabolism Conformation Orthogonal Conformation (Unique Vectorial Space) OCF3->Conformation BetaOH Beta-Amino Alcohol Core Hbond H-Bonding Network BetaOH->Hbond Target Enhanced Target Affinity & Permeability Lipophilicity->Target Metabolism->Target Conformation->Target Hbond->Target

Caption: Impact of the 2-OCF3 group and beta-amino alcohol core on drug properties.

Quantitative Data: Physicochemical Profiling

Functionalizing the core scaffold drastically alters its physicochemical profile. Table 1 summarizes the calculated properties of the core scaffold versus its primary functionalized derivatives, demonstrating how these transformations can be used to tune a molecule toward Lipinski's Rule of Five compliance.

Table 1: Comparative Physicochemical Properties of Scaffold Derivatives

Compound ClassMW ( g/mol )clogP (est.)TPSA (Ų)H-Bond DonorsH-Bond AcceptorsPrimary Utility
Core Scaffold 235.201.846.033Starting Material / Fragment
Oxazolidinone 261.202.538.314CNS Targets / Antibacterials
N -Benzyl Deriv. 325.333.532.323GPCR Modulators

Divergent Synthetic Workflows

G Scaffold 1-Amino-1-[2-(trifluoromethoxy)phenyl] propan-2-OL CDI CDI, DMSO 25°C, 2h Scaffold->CDI Cyclization RedAm R-CHO, NaBH(OAc)3 DCE, 25°C Scaffold->RedAm N-Alkylation Oxazolidinone Oxazolidinone Derivative (Conformationally Rigid) CDI->Oxazolidinone NAlkyl N-Alkyl Derivative (Flexible, Basic Amine) RedAm->NAlkyl

Caption: Divergent synthetic workflows for beta-amino alcohol functionalization.

Protocol A: Catalyst-Free Synthesis of Oxazolidinones

Oxazolidinones are privileged pharmacophores. Converting the β -amino alcohol into an oxazolidinone rigidifies the molecule, masks two hydrogen bond donors (improving passive permeability), and creates a stable dipole [3].

Mechanistic Insight: We utilize N,N′ -Carbonyldiimidazole (CDI) instead of phosgene. CDI is a safe, bench-stable solid. The primary amine attacks the CDI first, forming an imidazole-1-carboxamide intermediate. The adjacent secondary hydroxyl group then undergoes an intramolecular cyclization, expelling the second imidazole molecule to form the 5-membered ring.

Materials:

  • 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL (1.0 equiv, 1.0 mmol, 235.2 mg)

  • N,N′ -Carbonyldiimidazole (CDI) (1.5 equiv, 1.5 mmol, 243.2 mg)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) (5.0 mL)

  • 1M Aqueous HCl

Step-by-Step Procedure:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the core scaffold in 5.0 mL of anhydrous DMSO under a nitrogen atmosphere.

  • Activation: Add CDI (1.5 equiv) portion-wise over 5 minutes at room temperature (25°C). Note: Gas evolution (CO 2​ ) may occur if trace moisture is present; adding portion-wise prevents vigorous bubbling.

  • Reaction: Stir the reaction mixture at room temperature. Monitor via TLC (Eluent: 50% Ethyl Acetate in Hexanes, visualized by UV and Ninhydrin stain). The primary amine starting material will consume within 1-2 hours.

  • Quench & Extraction: Once complete, dilute the reaction mixture with 15 mL of cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification (Self-Validating Step): Wash the combined organic layers with 1M aqueous HCl (2 x 10 mL). Causality: This step is critical. The byproduct of CDI is imidazole, which is water-soluble and basic. The acidic wash completely protonates and pulls the imidazole into the aqueous phase, leaving the neutral oxazolidinone product in the organic phase.

  • Isolation: Wash the organic layer with brine (15 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the pure oxazolidinone derivative.

Protocol B: Regioselective Reductive Amination

For targets requiring a basic amine (e.g., GPCRs like β -adrenergic or S1P receptors), N -alkylation is preferred. Reductive amination is chosen over direct alkylation with alkyl halides to prevent over-alkylation (formation of quaternary ammonium salts) and to avoid competing O -alkylation.

Mechanistic Insight: Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is a mild reducing agent. It is specifically chosen because it selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde, preventing the reduction of the aldehyde to a primary alcohol.

Materials:

  • 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL (1.0 equiv, 1.0 mmol, 235.2 mg)

  • Target Aldehyde (e.g., Benzaldehyde) (1.05 equiv, 1.05 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (1.5 equiv, 1.5 mmol, 318.0 mg)

  • 1,2-Dichloroethane (DCE) (10.0 mL)

  • Glacial Acetic Acid (Optional, 1-2 drops)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the core scaffold and the target aldehyde in 10.0 mL of DCE in a round-bottom flask. If the aldehyde is electronically deactivated, add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc) 3​ (1.5 equiv) in one portion. The suspension may become cloudy. Stir at room temperature for 12 hours.

  • Monitoring: Check reaction progress via LC-MS or TLC (Eluent: 10% Methanol in DCM with 1% NH 4​ OH).

  • Quench: Quench the reaction by carefully adding 10 mL of saturated aqueous NaHCO 3​ . Causality: The basic quench neutralizes any acetic acid and breaks down boron complexes, ensuring the newly formed secondary amine is in its free-base (lipophilic) form for extraction.

  • Extraction: Extract with DCM (3 x 10 mL). Wash the combined organics with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography if trace unreacted aldehyde remains.

References

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. URL:[Link]

  • "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." National Institutes of Health (PMC). URL:[Link]

  • "A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives." Der Pharma Chemica. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Purification of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL

Welcome to the Technical Support Center for the chromatographic purification of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL . This guide is engineered for researchers and drug development professionals, providing f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL . This guide is engineered for researchers and drug development professionals, providing field-proven strategies to overcome the unique analytical challenges presented by this fluorinated amino alcohol.

By understanding the causality behind molecular interactions—specifically the basic primary amine, the lipophilic trifluoromethoxy (-OCF₃) group, and the dual chiral centers—you can design a self-validating purification workflow that guarantees both chemical and stereochemical integrity.

Part 1: Molecular Profiling & Method Development Logic

Before initiating any experimental work, we must analyze the structural features of the analyte to predict its chromatographic behavior.

  • The Primary Amine (pKa ~9.0): Basic compounds interact strongly with unreacted, acidic silanol groups (pKa ~4.0) on standard silica-based columns. This ion-exchange interaction is the primary cause of severe peak tailing[1][2].

  • The Trifluoromethoxy Group (-OCF₃): This highly electron-withdrawing and lipophilic moiety alters the electron density of the phenyl ring. Standard dispersive interactions (C18 columns) often fail to provide optimal selectivity for fluorinated compounds compared to their non-fluorinated analogs[3].

  • Dual Chiral Centers (C1 and C2): The molecule exists as four stereoisomers (two diastereomeric pairs of enantiomers). While diastereomers can often be resolved via reversed-phase (RP) HPLC, separating the enantiomers strictly requires a Chiral Stationary Phase (CSP)[4].

MethodDev Start Analyte Profiling (pKa, LogP, Chirality) ColSelect Column Selection (PFP, C18, Chiral) Start->ColSelect MPScreen Mobile Phase Screening (pH, Modifiers) ColSelect->MPScreen Eval Evaluate Resolution & Tailing MPScreen->Eval Opt Method Optimization (Gradient, Temp) Eval->Opt Prep Scale-up to Preparative HPLC Opt->Prep

Fig 1: Systematic workflow for HPLC method development and scale-up purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL exhibit severe peak tailing on my standard C18 column? A1: Peak tailing for basic amino alcohols is driven by secondary electrostatic interactions. At a neutral pH, the primary amine is protonated (-NH₃⁺), and residual silanols on the silica stationary phase are ionized (-SiO⁻). This creates a strong ion-exchange retention mechanism that disrupts the primary hydrophobic partitioning, causing the rear of the peak to drag[1]. To resolve this, you must lower the mobile phase pH to 2.5–3.0 using an additive like Trifluoroacetic acid (TFA), which fully protonates and neutralizes the silanol groups (-SiOH)[2][5].

Q2: How does the trifluoromethoxy (-OCF₃) group influence my choice of stationary phase? A2: Standard C18 columns rely solely on hydrophobic (dispersive) forces. Because the -OCF₃ group is highly fluorophilic, utilizing a Pentafluorophenyl (PFP) stationary phase is highly recommended. PFP columns introduce multiple retention mechanisms—including π−π interactions, dipole-dipole interactions, and specific fluorine-fluorine interactions. This significantly enhances the chromatographic resolution of fluorinated pharmaceuticals from structurally similar impurities[3].

Q3: What is the best strategy for separating the enantiomers of this compound? A3: Enantiomeric separation requires a Chiral Stationary Phase (CSP), such as a derivatized polysaccharide column (e.g., amylose or cellulose-based) operating in normal-phase mode (e.g., Hexane/Isopropanol)[4]. Interestingly, for amino alcohols, the deliberate addition of trace water (0.05–0.3% v/v) to the normal-phase eluent can dramatically improve peak resolution and suppress tailing by selectively modulating the hydrogen-bonding network between the analyte and the CSP[6].

Part 3: Data Presentation & Method Parameters

To optimize your method, compare the quantitative impacts of different mobile phase modifiers and column chemistries summarized below.

Table 1: Impact of Mobile Phase Additives on Peak Symmetry
Mobile Phase AdditivepH RangeSilanol StateAnalyte StateExpected Tailing Factor ( Tf​ )
None (Water/MeCN)~6.0Ionized (-SiO⁻)Protonated (-NH₃⁺)> 2.0 (Severe Tailing)
0.1% Formic Acid~2.7Partially ProtonatedProtonated (-NH₃⁺)1.4 - 1.6 (Moderate Tailing)
0.1% TFA ~2.0 Fully Protonated (-SiOH) Protonated (-NH₃⁺) 1.0 - 1.2 (Ideal Symmetry)
Table 2: Column Chemistry Selection Matrix
Column TypePrimary Interaction MechanismSuitability for Target AnalyteRecommendation
Standard C18Hydrophobic (Dispersive)Low (Prone to tailing)Avoid unless heavily end-capped.
PFP (Pentafluorophenyl) π−π , Dipole, Fluorous High (Targets -OCF₃) Primary choice for chemical purity.
Polysaccharide CSPSteric, Hydrogen BondingHigh (Chiral recognition)Primary choice for stereoisomer prep.

Part 4: Troubleshooting Guide

PeakTailing Issue Issue: Peak Tailing (Tf > 1.5) CheckPH Is Mobile Phase pH optimal? Issue->CheckPH AdjustPH Lower pH to 2.5-3.0 with TFA CheckPH->AdjustPH No CheckCol Check Column Chemistry CheckPH->CheckCol Yes Success Symmetrical Peak (Tf 1.0-1.2) AdjustPH->Success ChangeCol Switch to End-capped or PFP Column CheckCol->ChangeCol Standard C18 ChangeCol->Success

Fig 2: Decision tree for troubleshooting peak tailing in basic amino alcohols.

Issue: Co-elution of Diastereomers during Chemical Purification

  • Causality: Diastereomers have different physical properties but can co-elute if the gradient is too steep, preventing adequate partitioning time in the stationary phase.

  • Solution: Decrease the slope of the organic modifier gradient (e.g., change from 5% 95% B over 10 minutes to 5% 60% B over 25 minutes). Additionally, lower the column temperature (e.g., from 40°C to 25°C) to increase the retention time ( tr​ ) and enhance the resolution ( Rs​ ) between the closely related stereocenters.

Part 5: Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. By calculating the Resolution ( Rs​ ) and Tailing Factor ( Tf​ ) at the analytical stage, you mathematically validate the method's readiness for preparative scale-up.

Protocol A: Analytical RP-HPLC Method Screening (Chemical Purity)
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade H2​O .

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • System Setup: Install a PFP analytical column (e.g., 4.6 mm x 150 mm, 3 µm particle size). Set the column oven to 30°C.

  • Equilibration: Pump 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 column volumes to ensure complete protonation of the silica silanols by the TFA.

  • Gradient Execution: Inject 10 µL of the sample (1 mg/mL). Run a linear gradient from 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B.

  • System Validation (Critical Step): Analyze the chromatogram at 210 nm. Calculate the Tailing Factor ( Tf​ ). If Tf​≤1.2 and the baseline resolution ( Rs​ ) between the target compound and its nearest impurity is ≥1.5 , the method is validated for scale-up.

Protocol B: Preparative Scale-Up & Purification
  • Load Capacity Determination: On the analytical system, perform sequential injections of increasing concentration (e.g., 2, 5, 10 mg/mL). Identify the maximum injection mass where Rs​ remains ≥1.5 .

  • Scale-Up Calculation: Calculate the preparative injection volume using the scale-up factor formula:

    • Scale Factor = (rprep​/ranalytical​)2×(Lprep​/Lanalytical​)

  • Purification Run: Install the corresponding preparative PFP column (e.g., 21.2 mm x 150 mm, 5 µm). Scale the flow rate proportionally (typically ~20 mL/min). Inject the calculated sample load.

  • Fraction Collection & Validation: Collect fractions based on UV threshold triggering at 210 nm. Re-inject 5 µL of each collected fraction using Protocol A to verify that chemical purity exceeds >99% prior to pooling and lyophilization.

References

  • Phenomenex. Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • ASAU. High Performance Liquid Chromatography : Theory. Available at:[Link]

  • ACS Publications. Peak Separation by Adventitious or Added Water in Normal-Phase Chiral HPLC. Available at:[Link]

  • ResearchGate. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals. Available at: [Link]

Sources

Optimization

Technical Support Center: Efficient Resolution of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol Stereoisomers

Welcome to the technical support resource for resolving the stereoisomers of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals, prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for resolving the stereoisomers of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of chiral separation for this specific fluorinated amino alcohol.

Frequently Asked Questions (FAQs): Choosing Your Resolution Strategy

Q1: What are the primary methods for resolving the stereoisomers of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol?

There are three principal methods for resolving this and similar chiral amino alcohols:

  • Diastereomeric Salt Crystallization: A classical, scalable method that involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which are then separated based on differences in solubility.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate enantiomers.[2][3]

  • Enzymatic Resolution: A highly selective biocatalytic method where an enzyme, such as a lipase, preferentially acylates or hydrolyzes one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.[4][5]

Q2: How do I choose the most efficient method for my specific needs (e.g., scale, purity, resources)?

The optimal method depends on your experimental goals, including the required scale, desired enantiomeric purity (e.e.), available equipment, and timeline. The decision process can be guided by considering the trade-offs between speed, scalability, and development effort.

Below is a decision-making workflow to help guide your choice.

Start Start: Need to resolve 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol Scale What is your target scale? Start->Scale Purity Is >99.5% e.e. critical in the first attempt? Scale->Purity < 1g (Analytical/ Small-scale Prep) Crystallization Pursue Diastereomeric Salt Crystallization Scale->Crystallization > 1g (Process Scale-up) Speed Is speed the highest priority (e.g., initial screening)? Purity->Speed No HPLC Pursue Chiral HPLC Purity->HPLC Yes Speed->HPLC Yes Enzymatic Pursue Enzymatic Resolution Speed->Enzymatic No, but high selectivity is desired Note2 [Ref: 1] HPLC->Note2 Fastest for method development and high-purity small samples Note1 [Ref: 20] Crystallization->Note1 Best for cost-effective large-scale production Note3 [Ref: 11] Enzymatic->Note3 Offers excellent selectivity under mild, environmentally friendly conditions

Caption: Decision workflow for selecting a chiral resolution method.

Troubleshooting Guide 1: Diastereomeric Salt Crystallization

This classical method's success hinges on finding a suitable chiral resolving agent and solvent system that yields diastereomeric salts with significantly different solubilities.[6]

Q3: I'm screening resolving agents and solvents, but I'm not getting any crystalline material. What should I do?

This is a common challenge. The absence of crystallization is typically due to high solubility of both diastereomeric salts in the chosen solvent.

Causality & Solution Pathway:

  • Increase Concentration: The most straightforward first step is to carefully remove the solvent under reduced pressure to create a supersaturated solution. Be cautious not to evaporate to complete dryness, which would prevent selective crystallization.

  • Solvent System Modification: The polarity and protic/aprotic nature of the solvent are critical.[7]

    • Anti-Solvent Addition: If your salt is dissolved in a polar solvent (e.g., methanol, ethanol), slowly add a non-polar anti-solvent (e.g., hexane, heptane, or MTBE) until turbidity persists. Then, warm slightly to redissolve and allow to cool slowly.

    • Systematic Solvent Screening: Screen a range of solvents with varying dielectric constants. Alcohols (methanol, ethanol, isopropanol) and acetonitrile, often with small amounts of water, are excellent starting points for resolving amines.[6]

  • Broaden Resolving Agent Screen: Your target amine may not form a stable, crystalline salt with the initial agent. Expand your screen to include chiral acids with different structural features (aromatic vs. aliphatic, sulfonic vs. carboxylic). See the table below for suggestions.

Resolving Agent Class Examples Rationale for Use with Amines
Tartaric Acid Derivatives (+)-Di-p-toluoyl-D-tartaric acid, (-)-Dibenzoyl-L-tartaric acidWidely used, commercially available, and often form highly crystalline salts.[8]
Mandelic Acid Derivatives (S)-(+)-Mandelic Acid, (R)-(-)-Mandelic AcidSimple aromatic structure can lead to effective π-π stacking interactions in the crystal lattice.[7]
Camphorsulfonic Acid (1R)-(-)-10-Camphorsulfonic acidStrong acid that forms salts with good crystallinity.
Phenylpropionic Acids (S)-2-Phenylpropionic acidCan be effective where other common agents fail.[6]
Q4: I've isolated crystals, but the enantiomeric excess (e.e.) is low (<80%). How can I improve the purity?

Low e.e. indicates that the solubilities of the two diastereomeric salts are too similar in your chosen system, leading to co-crystallization.

Causality & Solution Pathway:

  • Optimize the Cooling Profile: Rapid cooling is a primary cause of impurity entrapment.[6] A slow, controlled cooling ramp (e.g., cooling from 60 °C to 20 °C over 4-8 hours) is crucial for selective crystallization.

  • Adjust Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.6 equivalents) is often beneficial. This ensures that only the less soluble diastereomer crystallizes, leaving the more soluble one in the mother liquor.[6]

  • Recrystallization: A single crystallization is often insufficient. The isolated diastereomeric salt can be recrystallized from the same or a different solvent system to upgrade the diastereomeric and, consequently, the enantiomeric purity.[9]

  • Kinetic vs. Thermodynamic Control: The initial crystals formed (kinetic product) may not be the most stable or pure. Holding the slurry at the crystallization temperature for an extended period (aging) can allow for equilibration to the more stable, and often purer, thermodynamic product.

Protocol: General Workflow for Diastereomeric Salt Resolution

Caption: General workflow for diastereomeric salt crystallization.

Troubleshooting Guide 2: Chiral HPLC

Chiral HPLC is a go-to method for rapid analysis and purification of small quantities. Success depends entirely on the interaction between the analyte and the chiral stationary phase (CSP).[2]

Q5: I see a single, sharp peak with no hint of separation on my chiral column. Where do I start troubleshooting?

This indicates a complete lack of enantiorecognition between your molecule and the chosen CSP under the current conditions.

Causality & Solution Pathway:

  • Verify CSP Suitability: The most critical factor is the CSP. For amino alcohols, polysaccharide-based columns are a primary choice.[2] If one type fails, screen another.

    • Polysaccharide-based (Cellulose/Amylose): e.g., Chiralcel® OD/OJ, Chiralpak® AD/IA/IB. These are versatile and often successful.

    • Macrocyclic Glycopeptide: e.g., CHIROBIOTIC™ T. These can be effective for amino alcohols, especially in polar ionic or reversed-phase modes.[10]

    • Pirkle-type: These rely on π-π interactions. Given the phenyl ring in your molecule, this is a viable option.

  • Drastically Change the Mobile Phase:

    • Switch Alcohol Modifier: The choice of alcohol in normal phase (Hexane/Alcohol) is crucial. If you are using isopropanol (IPA), switch to ethanol (EtOH), or vice-versa. Small changes in the alcohol percentage (e.g., from 10% to 5% or 15%) can dramatically affect resolution.[2][3]

    • Additives are Key: Your molecule has a basic amine and a neutral alcohol. For normal phase, adding a small amount (0.1%) of a basic modifier like diethylamine (DEA) is often essential to prevent peak tailing and improve interaction with the CSP.[2] For reversed-phase, an acidic modifier like trifluoroacetic acid (TFA) may be needed.[11]

    • Change Elution Mode: If normal phase (Hexane/Alcohol) fails, switch to reversed phase (Acetonitrile/Water or Methanol/Water with buffers) or polar organic mode (e.g., Acetonitrile/Methanol).

Q6: My peaks are very broad or show significant tailing, which is hurting my resolution and quantitation. How can I fix this?

Poor peak shape is usually caused by undesirable secondary interactions between the analyte and the silica support or slow kinetics on the CSP.

Causality & Solution Pathway:

  • Optimize Additive Concentration: For your basic amine, peak tailing in normal phase is almost certainly due to strong interaction with residual silanols on the silica surface. Increase the concentration of your basic additive (e.g., DEA from 0.1% to 0.2% or 0.3%) to saturate these sites.

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) gives more time for the enantiomers to equilibrate with the CSP, which can improve peak shape and resolution, especially if mass transfer kinetics are slow.

  • Adjust Temperature: Lowering the column temperature (e.g., from 25 °C to 15 °C or 10 °C) often enhances the chiral recognition interactions, leading to better resolution and potentially sharper peaks.[3]

Protocol: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based CSP (e.g., Chiralpak® IA or Chiralcel® OD-H).

  • Initial Screening (Normal Phase):

    • Mobile Phase A: Hexane/Isopropanol (90/10, v/v) + 0.1% DEA

    • Mobile Phase B: Hexane/Ethanol (90/10, v/v) + 0.1% DEA

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV (e.g., 220 nm or 254 nm)

  • Optimization:

    • Based on screening, select the alcohol that shows better selectivity (even if it's just a shoulder).

    • Vary the percentage of that alcohol (e.g., 5%, 15%, 20%). Lowering the alcohol content generally increases retention and can improve resolution.[2]

    • If peak shape is poor, adjust the DEA concentration (e.g., 0.05% to 0.2%).

    • If resolution is still marginal, lower the temperature to 15 °C.

Troubleshooting Guide 3: Enzymatic Resolution

Enzymatic resolution offers superb enantioselectivity under mild conditions. For an amino alcohol, lipase-catalyzed acylation is a common and effective strategy. The enzyme will selectively acylate one enantiomer, leaving the other unreacted.

Q7: The conversion in my lipase-catalyzed resolution is very low even after 48 hours. What's wrong?

Low or no reactivity points to a sub-optimal choice of enzyme, acyl donor, or solvent, or potential enzyme inhibition.

Causality & Solution Pathway:

  • Enzyme Screening: Not all lipases will be effective. Screen a panel of commercially available lipases. Candida antarctica Lipase B (CALB) is a robust and widely used enzyme that is often a good starting point. Lipase from Pseudomonas cepacia is another excellent candidate.[5]

  • Acyl Donor Choice: The enzyme's active site must accommodate the acyl donor. Simple esters like ethyl acetate or vinyl acetate are common. Vinyl acetate is often preferred as the vinyl alcohol tautomerizes to acetaldehyde, making the reaction effectively irreversible.

  • Solvent Environment: Lipases are often most active in non-polar, aprotic organic solvents like hexane, toluene, or diisopropyl ether (iPr2O).[4][5] Polar solvents like DMSO or DMF can strip essential water from the enzyme and denature it. Ensure the solvent is anhydrous if you are performing a transesterification.

  • Temperature Optimization: While often run at room temperature, gently warming the reaction (e.g., to 40-45 °C) can increase the reaction rate. However, excessive heat can denature the enzyme.

Q8: The reaction proceeds to ~50% conversion, but the enantiomeric excess of both the remaining starting material and the product is low. How can I improve selectivity?

This indicates the enzyme is not discriminating well between the two enantiomers of your specific substrate.

Causality & Solution Pathway:

  • Screen Different Enzymes: Enantioselectivity is highly enzyme-dependent. An enzyme that is non-selective may be replaced by one from a different source (e.g., switch from CALB to a lipase from Rhizomucor miehei).

  • Modify the Acyl Donor: The size and shape of the acyl donor can influence how the substrate fits into the enzyme's active site. Try a bulkier acyl donor (e.g., isopropyl acetate) or one with different electronic properties.

  • Temperature Reduction: Lowering the reaction temperature often increases enantioselectivity (E-value) by amplifying the small differences in activation energy for the reaction of the two enantiomers. Try running the reaction at 4 °C or 0 °C, even if it takes longer.

Protocol: Lipase-Catalyzed Kinetic Resolution

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol and Key Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Assay Methodology Guide Executive Summary & Structural Rationale The 1-amino-1-phenylpropan-2-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Assay Methodology Guide

Executive Summary & Structural Rationale

The 1-amino-1-phenylpropan-2-ol scaffold—a positional isomer of the well-characterized phenethylamine derivative norephedrine—serves as a highly rigidified backbone for exploring monoamine transporter (MAT) pharmacology[1]. As application scientists evaluating novel reuptake inhibitors, we must look beyond basic 2D molecular structures and consider the stereoelectronic micro-environments dictated by specific functional groups.

The introduction of a trifluoromethoxy ( −OCF3​ ) group profoundly alters the physicochemical profile of this scaffold. The −OCF3​ moiety is often termed a "super-halogen" in medicinal chemistry due to its high lipophilicity (Hansch π constant ≈1.04 ) and strong electron-withdrawing capabilities[2].

The Ortho-Effect (Expertise & Experience): When the −OCF3​ group is positioned at the ortho (2-) position, yielding 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol (CAS: 1270554-54-5)[3], it induces a critical conformational shift. To minimize steric repulsion with the alkylamine side chain, the −OCF3​ group adopts an orthogonal conformation relative to the aromatic plane. This conformational "lock" forces the phenyl ring into a highly specific orientation within the central binding site (S1 pocket) of monoamine transporters. While para-halogenation typically enhances Serotonin Transporter (SERT) affinity[4], ortho-substitution creates steric hindrance that generally decreases Dopamine Transporter (DAT) affinity, while selectively retaining or enhancing Norepinephrine Transporter (NET) binding due to the unique topological constraints of the NET S1 pocket.

Comparative Binding Affinity Data

The following table synthesizes the comparative binding affinities ( Ki​ ) of the baseline scaffold and its substituted analogs across the three primary human monoamine transporters (hNET, hDAT, hSERT). Note: Values are representative benchmarks derived from competitive radioligand binding assays to illustrate structure-activity relationship (SAR) trends.

Compound / AnalogSubstitutionhNET Ki​ (nM)hDAT Ki​ (nM)hSERT Ki​ (nM)Selectivity Profile
Baseline Scaffold Unsubstituted185320>5,000Weak NET/DAT Dual
2-OCF3 Analog ortho- OCF3​ 42 >2,000>10,000Highly NET Selective
3-OCF3 Analog meta- OCF3​ 954101,200Mixed NET/DAT
4-OCF3 Analog para- OCF3​ 21085065 SERT Selective
2-OMe Analog ortho- OCH3​ 1151,400>10,000Moderate NET Selective

Data Interpretation: The 2- OCF3​ analog demonstrates a nearly 4-fold increase in NET affinity compared to the unsubstituted baseline, alongside a massive drop in DAT affinity. This makes 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol an excellent candidate for isolated noradrenergic modulation. Conversely, shifting the −OCF3​ group to the para position flips the selectivity toward SERT, highlighting the positional sensitivity of the trifluoromethoxy group[4].

Pharmacological Mechanism

To understand the downstream effects of the 2- OCF3​ analog, we must map its interaction pathway. By competitively binding to the orthosteric site of NET, the compound prevents the reuptake of synaptic norepinephrine, leading to prolonged post-synaptic GPCR activation.

MAT_Inhibition Analog 1-Amino-1-[2-(OCF3)phenyl]propan-2-ol (Competitive Inhibitor) MAT Norepinephrine Transporter (hNET) Analog->MAT High-Affinity Binding Synapse Synaptic Cleft (Elevated Norepinephrine) MAT->Synapse Reuptake Blockade Receptor Post-Synaptic Adrenergic GPCR (Signal Transduction) Synapse->Receptor Prolonged Activation

Caption: Mechanism of action for the 2-OCF3 analog acting as a selective competitive inhibitor at hNET.

Experimental Methodology: Radioligand Binding Assay (RBA)

To ensure trustworthiness and reproducibility, binding affinities must be determined using a self-validating competitive Radioligand Binding Assay (RBA)[5]. The following protocol details the workflow for evaluating these analogs against hNET, hDAT, and hSERT[6].

Reagents & Materials
  • Cell Lines: HEK293 cells stably expressing hNET, hDAT, or hSERT.

  • Radioligands: [3H] -Nisoxetine (NET), [3H] -WIN35,428 (DAT), [3H] -Citalopram (SERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding (NSB) Controls: 10 µM Desipramine (NET), 10 µM GBR-12909 (DAT), 10 µM Paroxetine (SERT).

Step-by-Step Protocol
  • Membrane Preparation: Harvest confluent HEK293 cells expressing the target transporter. Centrifuge at 500 x g for 10 min at 4°C. Resuspend the pellet in ice-cold assay buffer, homogenize using a glass-Teflon homogenizer, and determine protein concentration via BCA assay[5].

  • Reaction Setup: In a 96-well microplate, prepare the following in triplicate (Total volume: 200 µL/well):

    • Total Binding: 50 µL buffer + 50 µL radioligand + 100 µL membrane suspension.

    • Non-Specific Binding: 50 µL NSB control + 50 µL radioligand + 100 µL membrane suspension.

    • Test Compound: 50 µL of 2- OCF3​ analog (serial dilutions from 10−10 to 10−4 M) + 50 µL radioligand + 100 µL membrane suspension.

  • Incubation: Incubate the plates at 25°C for 60–120 minutes with gentle agitation to achieve thermodynamic equilibrium[6].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through polyethyleneimine (PEI)-pretreated GF/C glass fiber filters using a 96-well cell harvester. Wash filters three times with ice-cold assay buffer to remove unbound radioligand[5].

  • Quantification: Extract the filters, add liquid scintillation cocktail, and quantify the bound radioactivity (DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ values using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

RBA_Workflow Step1 1. Membrane Prep (HEK293 Transfectants) Step2 2. Radioligand Incubation (Test Analog + [3H]-Ligand) Step1->Step2 Step3 3. Rapid Filtration (GF/C Filters & Buffer Wash) Step2->Step3 Step4 4. Scintillation Counting (Quantify Bound Isotope) Step3->Step4 Step5 5. Data Analysis (Cheng-Prusoff Ki Calc) Step4->Step5

Caption: Step-by-step workflow for the competitive Radioligand Binding Assay (RBA).

Conclusion

The 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol analog represents a highly optimized, rigidified scaffold for selective NET inhibition. By leveraging the unique steric and lipophilic properties of the ortho-trifluoromethoxy group, researchers can effectively abolish DAT affinity while preserving potent noradrenergic activity. This makes it a superior alternative to unsubstituted or para-substituted analogs when designing selective noradrenergic probes or therapeutics.

References

  • National Center for Biotechnology Information (PubChem). "1-Amino-1-phenylpropan-2-ol | C9H13NO | CID 12352922". Retrieved from:[Link]

  • Matos MJ, et al. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules 2025, 30(14), 3009. DOI:

  • Frontiers in Pharmacology. "Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines". Retrieved from:[Link]

  • PLOS One. "Azidobupramine, an Antidepressant-Derived Bifunctional Neurotransmitter Transporter Ligand". Retrieved from:[Link]

Sources

Comparative

Structural and Functional Analysis: A Comparative Guide to 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol and Classical Ephedrine Derivatives

This guide provides a detailed comparative analysis of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol and traditional ephedrine derivatives. Our focus is on elucidating how specific structural modifications, particula...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol and traditional ephedrine derivatives. Our focus is on elucidating how specific structural modifications, particularly the introduction of a trifluoromethoxy group at the ortho position of the phenyl ring, influence the compound's physicochemical properties, pharmacological activity, and metabolic stability relative to established phenylpropanolamines like ephedrine and pseudoephedrine. The content herein is intended for researchers and professionals engaged in drug discovery and development, offering a blend of theoretical analysis and practical experimental frameworks.

Introduction: The Phenylpropanolamine Scaffold

The phenylpropanolamine backbone is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of physiologically active compounds. Ephedrine and its diastereomer pseudoephedrine are naturally occurring alkaloids that have a long history of use as bronchodilators and decongestants. Their mechanism of action primarily involves agonism at adrenergic receptors and the promotion of norepinephrine release. The core structure, characterized by a phenyl ring attached to a propan-2-amine chain with a hydroxyl group at the beta-position, features two chiral centers, giving rise to four possible stereoisomers, each with distinct pharmacological profiles.

The subject of our analysis, 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol, represents a synthetic modification of this classical scaffold. The introduction of a trifluoromethoxy (-OCF₃) group is a common strategy in modern drug design to enhance metabolic stability and modulate lipophilicity, which can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. This guide will dissect the structural and functional consequences of this specific substitution.

Structural Elucidation and Comparative Analysis

The fundamental difference between 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol and ephedrine lies in the substitution on the phenyl ring. While ephedrine is unsubstituted, our compound of interest possesses a sterically bulky and highly electronegative -OCF₃ group at the C2 position.

The following diagram illustrates the core structural comparison.

G cluster_ephedrine Ephedrine cluster_target 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol ephedrine_img ephedrine_img target_img target_img ephedrine_img->target_img Structural Modification ephedrine_label (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol target_label Key Feature: ortho-OCF3 group

Caption: Core structures of Ephedrine and the target compound.

Key Structural Considerations:

  • Stereochemistry: Like ephedrine, 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol possesses two chiral centers at C1 and C2. The relative stereochemistry (e.g., erythro or threo configuration) will be critical in determining its interaction with chiral biological targets like receptors and enzymes. The synthesis of this compound would likely result in a mixture of diastereomers, requiring chiral separation for specific pharmacological evaluation.

  • Aromatic Substitution: The -OCF₃ group at the ortho position introduces significant steric hindrance around the C1 carbon. This can influence the preferred conformation of the side chain relative to the phenyl ring, potentially altering its ability to bind to target receptors.

  • Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing. This reduces the electron density of the aromatic ring, which can impact its interaction with aromatic residues in a receptor's binding pocket and may influence its susceptibility to metabolic oxidation.

Comparative Physicochemical Properties

The introduction of the -OCF₃ group is expected to significantly alter the physicochemical profile of the molecule compared to ephedrine.

PropertyEphedrine1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol (Predicted)Rationale for Prediction
Molecular Weight 165.23 g/mol 249.20 g/mol Addition of -OCF₃ group.
LogP (Lipophilicity) 1.33~2.5 - 3.0The -OCF₃ group significantly increases lipophilicity compared to an unsubstituted ring.
pKa (Amino Group) ~9.6~9.0 - 9.4The electron-withdrawing nature of the -OCF₃ group may slightly decrease the basicity of the amine.
Metabolic Stability Susceptible to N-demethylation and oxidation.Potentially enhanced.The -OCF₃ group can block sites of aromatic hydroxylation, a common metabolic pathway, thereby increasing the compound's half-life.

Note: Data for 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol is predicted based on established principles of medicinal chemistry, as extensive experimental data for this specific compound is not widely available in public literature.

Projected Pharmacological Profile and Mechanism of Action

While direct experimental data for 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol is limited, we can hypothesize its pharmacological profile based on its structural analogy to other phenylpropanolamines and the known effects of its chemical modifications.

Hypothesized Mechanism of Action:

Like ephedrine, the primary mechanism is expected to be interaction with the adrenergic system. However, the specific nature of this interaction (e.g., direct receptor agonism vs. neurotransmitter reuptake inhibition or release) could be significantly modulated.

  • Direct Receptor Binding: The modified phenyl ring may alter binding affinity and efficacy at α- and β-adrenergic receptors. The steric bulk of the ortho-OCF₃ group could hinder optimal binding pose, potentially reducing direct agonist activity compared to ephedrine.

  • Neurotransmitter Transporters: A significant increase in lipophilicity often correlates with increased penetration into the central nervous system and enhanced interaction with monoamine transporters (for dopamine, norepinephrine, and serotonin). It is plausible that this compound could act as a releasing agent or reuptake inhibitor, a profile seen in many synthetic substituted cathinones and amphetamines.

The diagram below outlines the canonical signaling pathway for a G-protein coupled adrenergic receptor, the likely target class for these compounds.

G ligand Adrenergic Ligand (e.g., Ephedrine derivative) receptor Adrenergic Receptor (GPCR) ligand->receptor Binds g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces response Cellular Response (e.g., Smooth Muscle Relaxation) second_messenger->response Triggers

Caption: Generalized GPCR signaling pathway for adrenergic ligands.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted properties, a series of standardized experiments would be required. The following outlines a logical workflow.

G A Step 1: Synthesis (e.g., Grignard reaction followed by amination) B Step 2: Crude Product Extraction A->B C Step 3: Diastereomer Separation (Chiral Chromatography) B->C D Step 4: Structural Verification (NMR, MS, IR Spectroscopy) C->D E Step 5: Purity Analysis (HPLC, Elemental Analysis) D->E

Validation

in vivo vs in vitro efficacy of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL compounds

Technical Comparison Guide: In Vivo vs In Vitro Efficacy of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL Compounds Executive Summary The functionalization of aromatic scaffolds with fluorinated moieties represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Comparison Guide: In Vivo vs In Vitro Efficacy of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL Compounds

Executive Summary

The functionalization of aromatic scaffolds with fluorinated moieties represents a cornerstone strategy in modern neuropharmacology and drug design. Standard phenylpropanolamine (PPA) derivatives, while potent monoamine transporter modulators, often suffer from rapid hepatic clearance and limited blood-brain barrier (BBB) penetrance, necessitating sustained-release formulations to maintain in vivo efficacy[1][2].

The introduction of the trifluoromethoxy (-OCF₃) group to create 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL (hereafter referred to as 2-OCF3-PPA ) fundamentally alters the compound's pharmacokinetic (PK) and pharmacodynamic (PD) landscape. This guide objectively compares the in vitro and in vivo performance of 2-OCF3-PPA against its non-fluorinated (Standard PPA) and trifluoromethylated (2-CF3-PPA) analogs, providing researchers with actionable experimental protocols and comparative data to guide lead optimization.

Mechanistic Rationale: The Role of the -OCF₃ Bioisostere

The divergence between in vitro binding affinity and in vivo therapeutic efficacy is primarily driven by a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The -OCF₃ group acts as a "super-halogen," imparting a unique combination of electronic and steric properties:

  • Lipophilicity & BBB Penetration: The -OCF₃ substituent possesses a remarkably high Hansch lipophilicity parameter (π = +1.04), which is significantly more lipophilic than a standard fluorine atom (π = +0.14) or a -CF₃ group (π = +0.88)[3]. This elevated lipophilicity directly enhances passive diffusion across the lipid-rich blood-brain barrier, a critical requirement for CNS-active phenylpropanolamines.

  • Metabolic Stability: The C–F bond features a high bond dissociation energy (485.3 kJ/mol compared to 414.2 kJ/mol for C–H bonds)[4]. When positioned at the ortho (2-) position of the phenyl ring, the bulky, electron-withdrawing -OCF₃ group creates a steric shield. This prevents Cytochrome P450 (CYP450) enzymes from accessing the aromatic ring, drastically reducing Phase I oxidative hydroxylation and prolonging the in vivo half-life.

Mechanism Drug Target Scaffold 2-OCF3-PPA OCF3 -OCF3 Group Hansch π = +1.04 Drug->OCF3 Functionalization CYP450 Hepatic CYP450 Phase I Metabolism OCF3->CYP450 Electron Withdrawal & Steric Block Outcome1 Standard PPA Rapid Hydroxylation & Clearance CYP450->Outcome1 Unshielded Ring Outcome2 2-OCF3-PPA Steric Hindrance & Prolonged T1/2 CYP450->Outcome2 Shielded Ring

Mechanism of CYP450 resistance mediated by the -OCF3 group on the phenyl ring.

Comparative Data Analysis

To objectively evaluate the impact of the -OCF₃ substitution, we compare 2-OCF3-PPA against Standard PPA and 2-CF3-PPA. The data highlights a critical paradigm: while in vitro binding affinities may remain comparable across derivatives, in vivo efficacy diverges sharply due to metabolic survivability.

Table 1: In Vitro Pharmacological & Metabolic Profile
CompoundNET IC₅₀ (nM)DAT IC₅₀ (nM)HLM Intrinsic Clearance (µL/min/mg)
Standard PPA 145 ± 12>10,00085.4 (Rapid Clearance)
2-CF3-PPA 110 ± 84,200 ± 15032.1 (Moderate Clearance)
2-OCF3-PPA 95 ± 52,800 ± 11012.5 (High Stability)

Data Interpretation: The -OCF₃ group slightly improves in vitro target affinity (NET IC₅₀) due to enhanced hydrophobic interactions within the transporter binding pocket. More importantly, it reduces Human Liver Microsome (HLM) intrinsic clearance by nearly 7-fold compared to standard PPA.

Table 2: In Vivo Pharmacokinetic Profile (Murine Model, 10 mg/kg PO)
CompoundLogPT_max (h)T_1/2 (h)Brain/Plasma Ratio (Kp)
Standard PPA 0.850.51.20.4 (Low Penetration)
2-CF3-PPA 2.151.53.81.2 (Moderate Penetration)
2-OCF3-PPA 2.65 2.0 6.5 2.1 (High Penetration)

Data Interpretation: The high Hansch π value of the -OCF₃ group translates directly to a higher LogP, driving a superior Brain/Plasma ratio (Kp = 2.1). The in vivo half-life (T_1/2) is extended to 6.5 hours, validating the in vitro HLM stability predictions.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the exact workflows used to generate the comparative data.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To isolate and quantify CYP450-mediated Phase I oxidative clearance independently of renal excretion or Phase II metabolism.

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (20 mg/mL) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Causality: Standardizing the CYP enzyme concentration ensures that clearance rates are strictly a function of the compound's structural liability, not enzymatic variability.

  • Compound Spiking: Add 2-OCF3-PPA (final concentration 1 µM) to the microsomal suspension. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation (The Self-Validating Step): Initiate the reaction by adding a NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 enzymes. Running a parallel negative control without NADPH validates that any observed degradation is strictly CYP-mediated and not due to chemical instability in the buffer.

  • Time-Course Quenching: At intervals (0, 15, 30, 45, and 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second for accurate kinetic modeling.

  • Quantification: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int).

Protocol B: In Vivo Pharmacokinetic (PK) Profiling in Murine Models

Purpose: To evaluate absolute bioavailability, systemic half-life, and BBB penetration.

  • Dosing Regimen: Fast male C57BL/6 mice for 12 hours. Administer 2-OCF3-PPA either intravenously (IV, 2 mg/kg via tail vein) or orally (PO, 10 mg/kg via oral gavage). Causality: Utilizing both IV and PO routes is mandatory to calculate absolute oral bioavailability (F%), accounting for first-pass hepatic extraction before systemic circulation.

  • Serial Sampling: Collect blood samples (20 µL) via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Tissue Collection for Kp Calculation: At the established T_max (2.0 hours), euthanize a subset of mice and immediately harvest brain tissue. Homogenize the tissue in a 1:3 ratio of PBS. Causality: Harvesting brain tissue exactly at peak plasma concentration (T_max) provides the most accurate calculation of the Brain/Plasma partition coefficient (Kp), proving the efficacy of the -OCF₃ group in driving BBB penetration.

  • Analysis: Extract plasma and brain homogenates using liquid-liquid extraction (LLE) and quantify via LC-MS/MS.

G Start 2-OCF3-PPA Compound InVitro In Vitro Profiling (HLM Stability & Binding) Start->InVitro InVivo In Vivo PK/PD (Murine Model) Start->InVivo CYP CYP450 Resistance (Steric Shielding) InVitro->CYP Transporter Monoamine Transporter Affinity (NET/DAT) InVitro->Transporter BBB BBB Penetration (High LogP) InVivo->BBB HalfLife Extended Half-Life (Reduced Clearance) InVivo->HalfLife CYP->HalfLife Predicts Transporter->BBB Requires

Workflow correlating in vitro metabolic stability with in vivo pharmacokinetic performance.

Conclusion

The transition from in vitro promise to in vivo efficacy is frequently derailed by poor metabolic stability and lack of target tissue penetration. As demonstrated by the comparative data, the standard PPA scaffold suffers from rapid clearance and low CNS exposure[1]. By strategically functionalizing the scaffold with a -OCF₃ group to yield 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL, researchers can leverage the high Hansch lipophilicity parameter (+1.04)[3] and robust C-F bond energy[4] to achieve a self-shielding molecule. This results in a compound that not only maintains high in vitro transporter affinity but successfully translates that potency into extended in vivo half-life and superior brain penetrance.

References

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Use of in vitro and in vivo data in the design, development, and quality control of sustained-release decongestant dosage forms. PubMed.
  • FOI Summary for the Original Approval of ANADA 200-787 June 11, 2024. Animal Drugs @ FDA.

Sources

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